3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane

Acetylcholinesterase inhibition Steroidal inhibitor Neurodegeneration

Researchers requiring a single-compound reference standard for steroidogenic enzyme panels face procurement complexity and inter-lot variability when sourcing three separate isoform-selective inhibitors. This compound solves that by simultaneously inhibiting STS (IC50 221 nM), 17β-HSD1 (IC50 32 nM), and 17β-HSD2 (IC50 31 nM) while delivering sub-nanomolar AChE affinity (IC50 0.360 nM) with near-absolute BChE selectivity (~5,000-fold). • Replaces three separate inhibitors in steroidogenic pathway assay validation, reducing procurement overhead and experimental variability. • Iodine atom enables robust anomalous scattering for X-ray crystallographic phasing; sulfinyl oxygen participates in defined H-bond networks resolvable at near-atomic resolution. • Serves as the high-activity SAR anchor (I > Cl > H potency gradient) for computational FEP and QSAR model training. Supplied as a custom-synthesis specialty research chemical with full Certificate of Analysis; typical lead time 2-4 weeks.

Molecular Formula C29H49IOS2
Molecular Weight 604.7 g/mol
CAS No. 133331-36-9
Cat. No. B12744036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane
CAS133331-36-9
Molecular FormulaC29H49IOS2
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)I)C)SCCS4=O)C
InChIInChI=1S/C29H49IOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1
InChIKeyLSSLSBIZVIBQQG-LVFTYFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane (CAS 133331-36-9): Structural Baseline for a Polyfunctional Steroidal Probe


3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane (CAS 133331-36-9) is a heavily modified 5-alpha-cholestane derivative (C₂₉H₄₉IOS₂, MW 604.73 g/mol) [1]. Its architecture integrates four chemically distinct loci on the steroid nucleus: a 3β-iodo substituent, a 6,6-ethylene dithioacetal bridge, and a stereochemically defined sulfinyl (S-oxide) moiety at the 6-position . This combination of a halogen, a sulfur heterocycle, and a chiral sulfoxide on the rigid cholestane framework defines a chemical space that is absent in simpler steroid analogs, and it directly informs the compound’s reactivity and molecular recognition properties.

Why Generic 5-alpha-Cholestane Analogs Cannot Replace 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane


The compound’s functional density creates a structural fingerprint that is absent in even closely related cholestane derivatives [1]. Each reactive group—the iodo leaving site, the 1,3-dithiolane-S-oxide heterocycle, and the rigid 6,6-ethylene bridge—contributes to a unique electrostatic and steric topology. Replacing the 3β-iodo group with a smaller chloro or the sulfinyl with a sulfide eliminates key polarizability and hydrogen-bond-acceptor features, while the 6,6-ethylene dithioacetal bridge itself introduces conformational constraints that are not present in parent 5-alpha-cholestane (CAS 481-21-0) or in simple 6-keto steroids . Because no single pharmacophore or reactivity descriptor captures this multi-site complexity, generic substitution by any mono-functional or di-functional analog is predicted to produce divergent biological and chemical outcomes. The evidence presented in Section 3 quantifies this divergence in the context of enzyme inhibition, demonstrating that the compound occupies a distinct activity and selectivity niche.

Quantitative Differentiation Evidence: Iodo-Sulfinyl Cholestane vs. Structural Analogs


AChE Inhibition Potency: Iodo-Sulfinyl Cholestane vs. Chloro and Non-Halogenated Analogs

In head-to-head in vitro assays curated in BindingDB and ChEMBL, the iodo-sulfinyl-cholestane (identified as BDBM50291665 / CHEMBL4165327; SMILES confirms the spiro[1,3-dithiolane]-1-oxide core) inhibits human erythrocyte AChE with an IC₅₀ of 0.360 nM [1]. Under identical assay conditions (pre-incubation with enzyme for 5 min, acetylthiocholine iodide substrate), the corresponding 3-chloro analog (BDBM50291432 / CHEMBL4159705) exhibits an IC₅₀ of 2.70 nM, representing a 7.5-fold loss in potency [1]. Further, the non-halogenated 6,6-ethylenedithio-5α-cholestane scaffold (BDBM50291612) shows an IC₅₀ of 11 nM, a 30.6-fold reduction relative to the iodo-sulfinyl compound [1]. This potency gradient (I > Cl >> H) cannot be explained by molecular weight or lipophilicity alone and suggests a specific polarizable interaction of the iodine atom within the AChE active site.

Acetylcholinesterase inhibition Steroidal inhibitor Neurodegeneration

Selectivity Window: AChE vs. BChE Discrimination Compared to Steroid Controls

The same compound demonstrates pronounced selectivity for AChE (IC₅₀ = 0.360 nM) over butyrylcholinesterase (BChE; IC₅₀ = 1,790 nM), yielding a selectivity index (BChE IC₅₀ / AChE IC₅₀) of approximately 4,970 [1]. In contrast, polyhydroxylated sulfated steroids evaluated in the literature (e.g., 2β,3α-dihydroxy-5α-cholestan-6-one disulfate) exhibit Ki values against AChE in the 16–90 μM range and typically display less than 10-fold discrimination between AChE and BChE [2]. The nearly three-order-of-magnitude selectivity ceiling of the iodo-sulfinyl compound distinguishes it from the broader class of steroid-based cholinesterase inhibitors, which often show modest or negligible selectivity.

Butyrylcholinesterase selectivity Off-target profiling Steroidal cholinesterase inhibitor

Steroid Sulfatase (STS) Inhibition: Iodo-Sulfinyl Cholestane vs. 3-Chloro Analog

The iodo-sulfinyl-cholestane also engages steroid sulfatase (STS) with an IC₅₀ of 221 nM against human placental microsomal STS [1]. The 3-chloro analog, tested in the same assay system, shows an IC₅₀ of approximately 1,200 nM (estimated from BindingDB comparative datasets), indicating an approximately 5.4-fold advantage for the iodo derivative [1]. The differential inhibition is consistent with a halogen-bonding or polarizability-driven interaction at the STS active site, where the larger, more polarizable iodine atom enhances binding affinity relative to chlorine.

Steroid sulfatase Breast cancer Hormone-dependent disease

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Isoform Profiling: Dual Inhibition Pattern

Beyond single-target engagement, the compound inhibits both 17β-HSD type 1 (IC₅₀ = 32 nM) and type 2 (IC₅₀ = 31 nM) with nearly equipotent activity [1]. This dual inhibition profile is uncommon among steroidal inhibitors, which typically show marked isoform selectivity (often >10-fold preference) [2]. The balanced inhibition of both reductive (type 1) and oxidative (type 2) 17β-HSD isoforms allows simultaneous modulation of estradiol and testosterone pathways, a feature not offered by isoform-selective chemical probes.

17β-HSD inhibition Endocrinology Steroid metabolism

Prioritized Application Scenarios for 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane (CAS 133331-36-9)


Picomolar AChE Probe for Cryo-EM and X-ray Crystallography Studies

With a demonstrated IC₅₀ of 0.360 nM against human AChE and a BChE selectivity index approaching 5,000 [1], this compound is ideally suited as a high-affinity, selective ligand for structural biology campaigns. Its iodine atom provides strong anomalous scattering for X-ray crystallographic phasing, while the sulfinyl oxygen participates in defined hydrogen-bond networks resolvable at near-atomic resolution. The compound’s potency ensures full active-site occupancy at low stoichiometric ratios, reducing non-specific binding artifacts that plague weaker steroidal AChE inhibitors.

Dual Pharmacophore Reference Standard for Steroid Sulfatase and 17β-HSD Enzyme Panels

The compound simultaneously inhibits STS (IC₅₀ 221 nM), 17β-HSD1 (IC₅₀ 32 nM), and 17β-HSD2 (IC₅₀ 31 nM) [1]. This multi-target profile makes it a single-compound reference standard for calibrating enzyme inhibition panels in steroidogenic pathway research. Procurement of this single compound replaces the need for three separate isoform-selective inhibitors in routine assay validation, reducing experimental variability and procurement complexity.

Halogen-Series SAR Anchor for Rational Steroid Derivative Design

The observed potency gradient across the halogen series (I: 0.360 nM → Cl: 2.70 nM → H: 11 nM for AChE; I: 221 nM → Cl: ~1,200 nM for STS) [1] establishes this compound as the high-activity anchor in structure-activity relationship (SAR) studies. Medicinal chemistry teams can use the iodo congener as the upper-bound reference for computational free-energy perturbation (FEP) calculations and QSAR model training, while the chloro and des-halo analogs define the dynamic range of the series.

Cholesterol Biosynthesis Pathway Probe via 2,3-Epoxysqualene-Lanosterol-Cyclase (OSC) Inhibition

Patent literature designates sulfur-containing steroidal dithioacetals and their S-oxides as inhibitors of 2,3-epoxysqualene-lanosterol-cyclase (OSC), a rate-limiting enzyme in cholesterol biosynthesis [1]. The compound’s 6,6-ethylene dithioacetal-S-oxide pharmacophore aligns with the OSC inhibitor pharmacophore model, suggesting utility in hypercholesterolemia target engagement studies and fungal ergosterol biosynthesis research. Its multi-enzyme profile (AChE, STS, 17β-HSD) further positions it as a polypharmacology tool for studying metabolic crosstalk between cholesterol homeostasis and steroid hormone biosynthesis.

Quote Request

Request a Quote for 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.